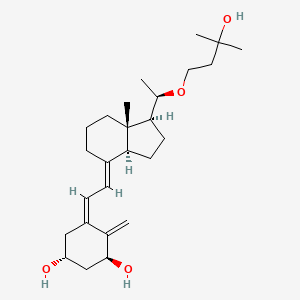
1alpha,25-dihydroxy-22-oxa-20-epivitamin D3/1alpha,25-dihydroxy-22-oxa-20-epicholecalciferol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 involves the modification of the side chain skeleton of vitamin D3The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product with high yield and purity. The production is carried out in controlled environments to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various analogues of vitamin D3 with modified biological activities. These derivatives are used in research to study the effects of structural changes on the compound’s activity .
Aplicaciones Científicas De Investigación
1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D3 analogues.
Biology: Investigated for its role in cell differentiation and proliferation.
Medicine: Explored for its potential in treating diseases such as cancer, where it can induce differentiation of cancer cells without causing hypercalcemia.
Industry: Utilized in the development of new therapeutic agents and in the study of vitamin D3 metabolism.
Mecanismo De Acción
The mechanism of action of 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 involves binding to the vitamin D receptor (VDR). This binding activates the receptor, which then interacts with specific DNA sequences to regulate the expression of target genes. The compound’s ability to induce differentiation without causing hypercalcemia is attributed to its selective activation of pathways involved in cell differentiation and immune regulation .
Comparación Con Compuestos Similares
- 1alpha,25-dihydroxy-24a,24b-dihomo-23-oxa-20-epivitamin D3
- 1alpha,25-dihydroxy-26,27-dimethyl-22,22,23,23-tetradehydro-24a-homo-20-epivitamin D3
Comparison: 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 is unique in its ability to induce differentiation without causing hypercalcemia. This sets it apart from other vitamin D3 analogues, which often have limited therapeutic use due to their hypercalcemic effects. The structural modifications in 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 allow for selective activation of beneficial pathways, making it a valuable compound in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C26H42O4 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21-,22-,23+,24+,26-/m1/s1 |
Clave InChI |
DTXXSJZBSTYZKE-CHKZDQNGSA-N |
SMILES isomérico |
C[C@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O |
SMILES canónico |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



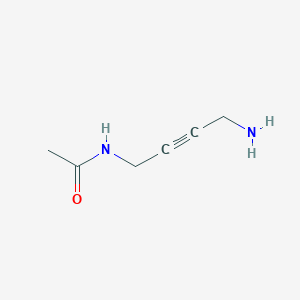
![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
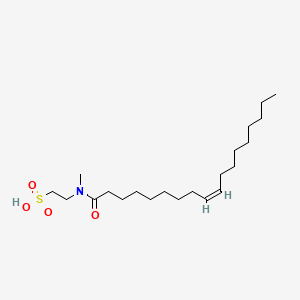
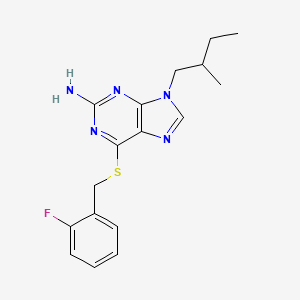
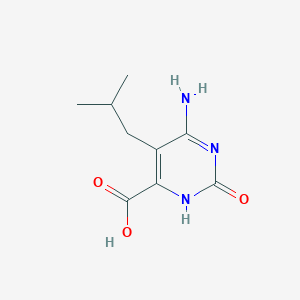
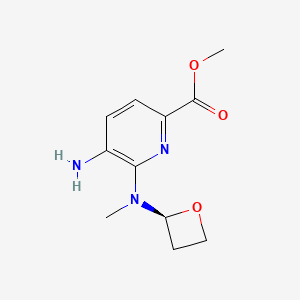
![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)

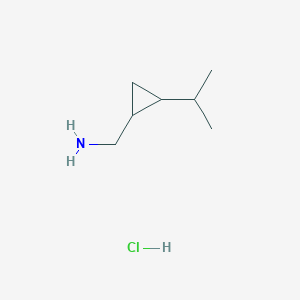
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
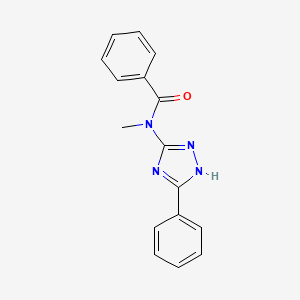
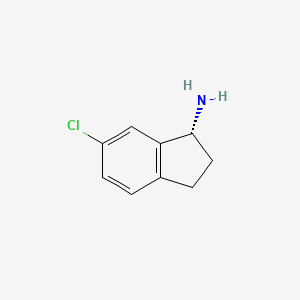
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
